(2R,3S,4S,5S)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3S,4S,5S)-2-(6-(Bicyclo[221]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a bicyclo[221]heptane moiety attached to a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the bicyclo[2.2.1]heptane moiety: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Attachment of the purine base: This step may involve nucleophilic substitution reactions where the bicyclo[2.2.1]heptane derivative reacts with a purine precursor.
Formation of the tetrahydrofuran ring: This can be accomplished through cyclization reactions, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to form dihydropurines.
Substitution: The amino group on the bicyclo[2.2.1]heptane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Dihydropurines.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein binding: It can be used to study protein-ligand interactions.
Medicine
Drug development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
Diagnostics: It may be used in diagnostic assays to detect certain biomolecules.
Industry
Materials science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The mechanism of action may involve:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor activity and signaling pathways.
Altering cellular processes: Affecting cellular metabolism and function.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S,5S)-2-(6-(Cyclohexylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3S,4S,5S)-2-(6-(Phenylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
- Structural uniqueness : The presence of the bicyclo[2.2.1]heptane moiety distinguishes it from other similar compounds.
- Biological activity : Its specific interactions with molecular targets may differ from those of similar compounds, leading to unique biological effects.
Biological Activity
The compound (2R,3S,4S,5S)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (often referred to as Compound A) is a purine derivative with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has a molecular formula of C17H22N5O3 and a molecular weight of approximately 361.4 g/mol . The structure features a bicyclic amine moiety and a hydroxymethyl tetrahydrofuran ring, contributing to its pharmacological properties.
Compound A is hypothesized to interact with various biological pathways due to its structural similarity to natural purines. It may influence purine metabolism, which is crucial for nucleic acid synthesis and cellular energy transfer. Specifically, it could act as an inhibitor or modulator of enzymes involved in the purine biosynthesis pathway.
In Vitro Studies
Recent studies have demonstrated that Compound A exhibits significant affinity for specific riboswitches associated with purine metabolism. For example, it has been shown to bind selectively to the ZMP riboswitch with nanomolar affinity, influencing gene expression related to purine biosynthesis under stress conditions .
Case Study 1: Antitumor Activity
In a study investigating the antitumor effects of various purine analogs, Compound A was evaluated for its ability to inhibit cancer cell proliferation. Results indicated that at micromolar concentrations, Compound A significantly reduced the viability of several cancer cell lines by inducing apoptosis and disrupting DNA synthesis pathways .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of Compound A in vitro. The compound was found to downregulate pro-inflammatory cytokines in activated macrophages, suggesting that it may have therapeutic potential in treating inflammatory diseases .
Data Tables
Properties
Molecular Formula |
C17H23N5O4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H23N5O4/c23-5-11-13(24)14(25)17(26-11)22-7-20-12-15(18-6-19-16(12)22)21-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,23-25H,1-5H2,(H,18,19,21)/t8?,9?,10?,11-,13+,14-,17+/m0/s1 |
InChI Key |
YKPCEENRZZBDMC-WEZRAJKZSA-N |
Isomeric SMILES |
C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@H]([C@@H]([C@@H](O5)CO)O)O |
Canonical SMILES |
C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.